N~2~-(Diphenylmethylidene)isovalinamide
Description
N²-(Diphenylmethylidene)isovalinamide is a synthetic organic compound characterized by an isovalinamide backbone (derived from the amino acid valine) modified at the N² position with a diphenylmethylidene group.
Properties
CAS No. |
922704-90-3 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)-2-methylbutanamide |
InChI |
InChI=1S/C18H20N2O/c1-3-18(2,17(19)21)20-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3,(H2,19,21) |
InChI Key |
GEDAPEUHROBPML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylmethylidene)isovalinamide typically involves the condensation of diphenylmethanone (benzophenone) with isovalinamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by acidic or basic catalysts. Common solvents used in this reaction include toluene and methanol. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N2-(Diphenylmethylidene)isovalinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Diphenylmethylidene)isovalinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diphenylmethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction can produce diphenylmethanol derivatives.
Scientific Research Applications
N~2~-(Diphenylmethylidene)isovalinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(Diphenylmethylidene)isovalinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
6-[Ethoxycarbonyl-(diphenylmethylidene)aminomethyl]-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (3c)
Structural Similarities :
- The ethoxycarbonyl and ribofuranosyl substituents in 3c contrast with the isovalinamide core in the target compound, suggesting differences in solubility and biological activity .
Key Differences :
- In contrast, N²-(Diphenylmethylidene)isovalinamide lacks this heterocyclic system, implying divergent reactivity and target specificity.
- Infrared (IR) data for 3c show peaks at 1749 cm⁻¹ (ester C=O) and 1654 cm⁻¹ (amide C=O), which may differ in the target compound due to the absence of ethoxycarbonyl groups .
Diphenylmethylidene Fluorene Dications
Stability and Electronic Properties :
- Diphenylmethylidene-substituted dications (e.g., diphenylmethylidene fluorene) exhibit lower stability compared to benzylidenefluorene analogs due to increased steric strain and reduced aromatic stabilization .
- Substituent Effects : Para-substituted electron-donating groups (e.g., –OCH₃) enhance stability in diphenylmethylidene derivatives, whereas meta-substituents or electron-withdrawing groups reduce it. This trend likely extends to N²-(Diphenylmethylidene)isovalinamide, where substituent positioning could modulate reactivity .
Magnetic Properties :
3-Chloro-N-phenyl-phthalimide
Purity Considerations :
Diphenylamine Analogs (Tofenamic Acid, Thyroid Hormones)
Pharmacological Potential:
- While N²-(Diphenylmethylidene)isovalinamide’s biological activity is uncharacterized, diphenylamine derivatives like tofenamic acid (an NSAID) and thyroid hormones (thyroxine, triiodothyronine) highlight the pharmacological versatility of diaryl-substituted compounds. The target compound’s diphenylmethylidene group may confer unique binding affinities or metabolic stability .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Like 3-chloro-N-phenyl-phthalimide, the target compound may require controlled conditions to prevent decomposition or undesired side reactions, especially given the diphenylmethylidene group’s steric demands .
- Pharmacological Prospects : Structural parallels to diphenylamine NSAIDs and thyroid hormones warrant exploration of N²-(Diphenylmethylidene)isovalinamide’s bioactivity, particularly in inflammation or hormone-mimetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
